![molecular formula C25H46O2P2 B12583233 2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methoxyphenol CAS No. 647861-84-5](/img/structure/B12583233.png)
2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methoxyphenol is an organic compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of two di-tert-butylphosphanyl groups attached to a phenol ring, which is further substituted with a methoxy group. The compound’s molecular formula is C23H43NP2, and it has a molecular weight of 395.54 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methoxyphenol typically involves the nucleophilic substitution of 2,6-dichloromethyl-4-methoxyphenol with di-tert-butylphosphine. The reaction is carried out in a suitable solvent, such as methanol, under controlled temperature conditions. The mixture is heated to around 45°C and stirred for two days. After cooling to room temperature, triethylamine is added to precipitate the product, which is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphanyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Di-tert-butylphosphine in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of reduced phosphanyl derivatives.
Substitution: Formation of substituted phenol derivatives.
Applications De Recherche Scientifique
2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methoxyphenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It forms stable complexes with transition metals, which are useful in various catalytic processes.
Biology: Investigated for its potential as an antioxidant due to the presence of the phenol group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methoxyphenol involves its interaction with molecular targets through its phosphanyl and phenol groups. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The phenol group can donate hydrogen atoms, exhibiting antioxidant properties by neutralizing free radicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis[(di-tert-butylphosphanyl)methyl]pyridine: Similar structure but lacks the methoxy group.
2,6-Di-tert-butylphenol: Similar antioxidant properties but lacks the phosphanyl groups.
2,6-Bis[(di-tert-butylphosphanyl)methyl]biphenyl: Similar phosphanyl substitution but different aromatic core.
Uniqueness
2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methoxyphenol is unique due to the combination of its phosphanyl and methoxy substituents on the phenol ring. This unique structure imparts specific chemical reactivity and stability, making it valuable in various applications, particularly in catalysis and material science .
Propriétés
Numéro CAS |
647861-84-5 |
|---|---|
Formule moléculaire |
C25H46O2P2 |
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
2,6-bis(ditert-butylphosphanylmethyl)-4-methoxyphenol |
InChI |
InChI=1S/C25H46O2P2/c1-22(2,3)28(23(4,5)6)16-18-14-20(27-13)15-19(21(18)26)17-29(24(7,8)9)25(10,11)12/h14-15,26H,16-17H2,1-13H3 |
Clé InChI |
HTPWRUPNZKHEKB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P(CC1=CC(=CC(=C1O)CP(C(C)(C)C)C(C)(C)C)OC)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Azireno[1,2-a]quinoline](/img/structure/B12583154.png)

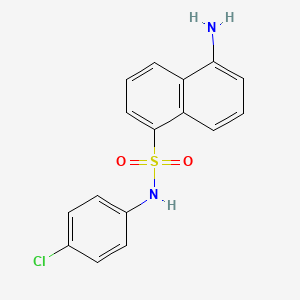
![2H-Pyran-2-one, 5-(hydroxymethyl)-6-[(1S)-1-hydroxypropyl]-4-methoxy-](/img/structure/B12583164.png)
![Acetic acid--3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol (1/1)](/img/structure/B12583166.png)

![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12583180.png)
![[(2S)-1-(4-Bromohexa-2,4-dien-1-yl)pyrrolidin-2-yl]methanol](/img/structure/B12583181.png)
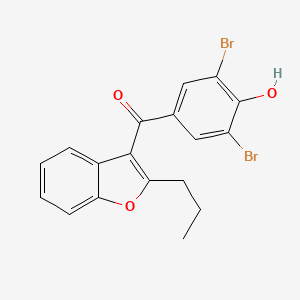
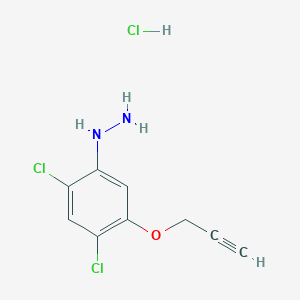
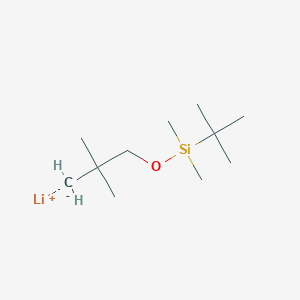
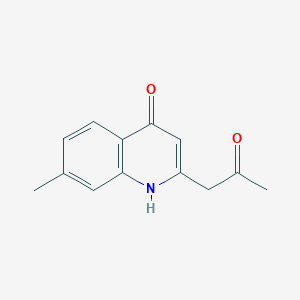
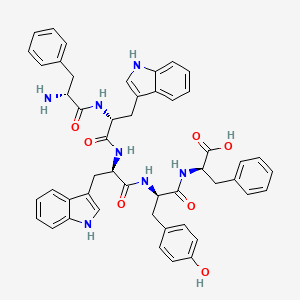
![Tributyl{4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl}stannane](/img/structure/B12583217.png)
